![molecular formula C7H9ClN2 B11767069 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) is a heterocyclic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby affecting cell proliferation and apoptosis .
類似化合物との比較
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in specific functional groups and properties.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Another structural isomer with distinct chemical and biological properties.
The uniqueness of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-3-5-9-7(6)8-4-1;/h1-2,4H,3,5H2,(H,8,9);1H |
InChIキー |
JVLIWURGNZMCIC-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
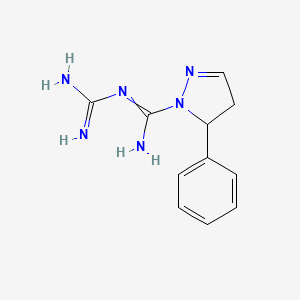
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
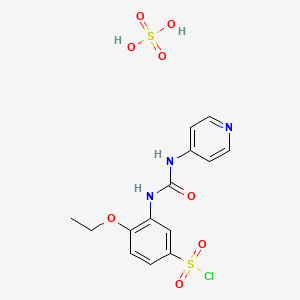
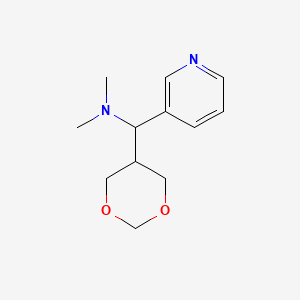
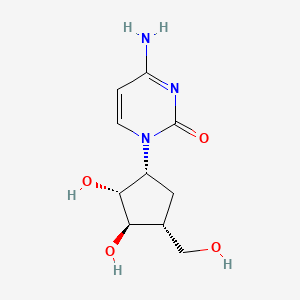

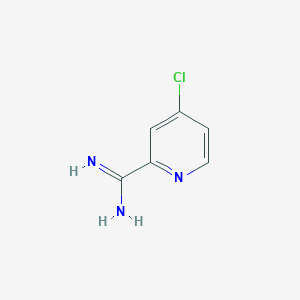

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11767054.png)
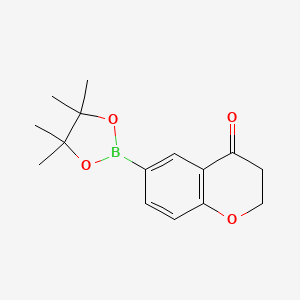
![(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid](/img/structure/B11767060.png)

